molecular formula C19H18N6 B2895496 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 337928-75-3

4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B2895496
CAS No.: 337928-75-3
M. Wt: 330.395
InChI Key: ARRYHAPUMCETJK-UHFFFAOYSA-N
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Description

4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an anticancer agent. The structure of this compound consists of a triazoloquinoxaline core with a phenylpiperazine moiety, which contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced triazoloquinoxaline derivatives.

    Substitution: Formation of substituted phenylpiperazine derivatives.

Comparison with Similar Compounds

4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other similar compounds:

The uniqueness of this compound lies in its phenylpiperazine moiety, which enhances its biological activity and specificity towards certain molecular targets.

Properties

IUPAC Name

4-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6/c1-2-6-15(7-3-1)23-10-12-24(13-11-23)18-19-22-20-14-25(19)17-9-5-4-8-16(17)21-18/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRYHAPUMCETJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4N5C3=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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